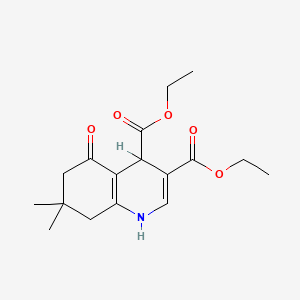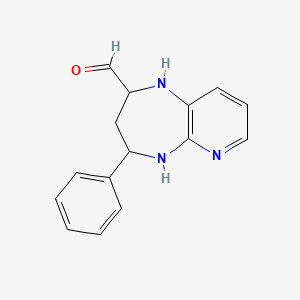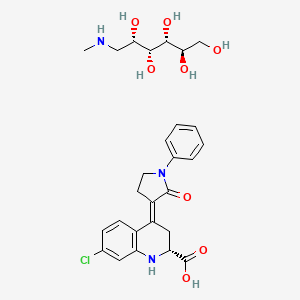
(2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that combines a quinoline derivative with a pyrrolidine ring and a hexane-based salt, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The key steps include:
Formation of the Quinoline Derivative: This involves the cyclization of an appropriate precursor under acidic or basic conditions to form the quinoline ring.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including the formation of the oxo-phenyl group.
Coupling Reaction: The quinoline and pyrrolidine intermediates are coupled under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Salt: The final step involves the reaction of the coupled product with (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol to form the salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The quinoline and pyrrolidine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the pyrrolidine ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacological agent can be explored. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of bioavailability and specificity for certain molecular targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various synthetic applications.
Ginsenoside Compound K: A natural product with pharmacological properties.
Uniqueness
The uniqueness of (2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-methylamino-hexane-1,2,3,4,5-pentanol salt lies in its complex structure, which combines multiple functional groups and rings. This complexity offers a wide range of potential interactions and applications, setting it apart from simpler compounds.
特性
CAS番号 |
476689-78-8 |
|---|---|
分子式 |
C27H34ClN3O8 |
分子量 |
564.0 g/mol |
IUPAC名 |
(2R,4E)-7-chloro-4-(2-oxo-1-phenylpyrrolidin-3-ylidene)-2,3-dihydro-1H-quinoline-2-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C20H17ClN2O3.C7H17NO5/c21-12-6-7-14-16(11-18(20(25)26)22-17(14)10-12)15-8-9-23(19(15)24)13-4-2-1-3-5-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-7,10,18,22H,8-9,11H2,(H,25,26);4-13H,2-3H2,1H3/b16-15+;/t18-;4-,5+,6+,7+/m10/s1 |
InChIキー |
CEYHKPANNLDTTD-KEQLYRKDSA-N |
異性体SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C\1CN(C(=O)/C1=C/2\C[C@@H](NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


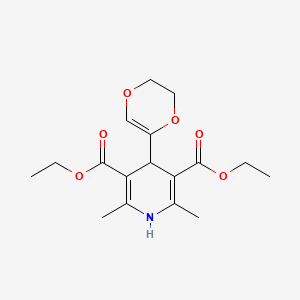
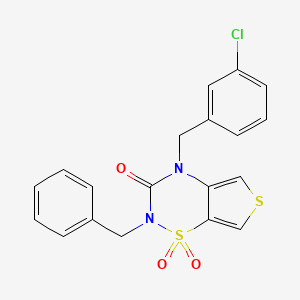
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
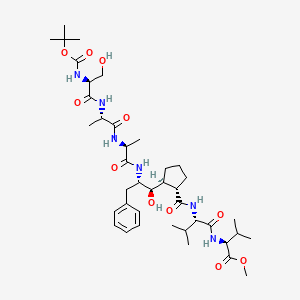
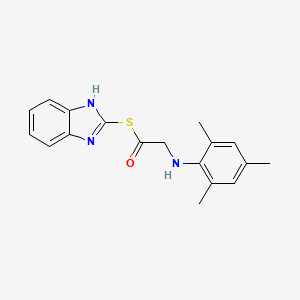
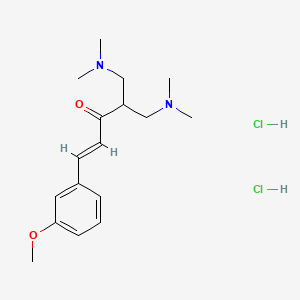
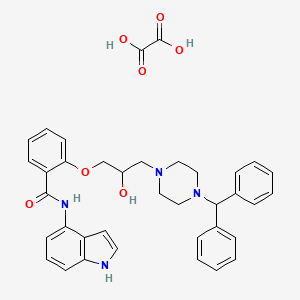
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
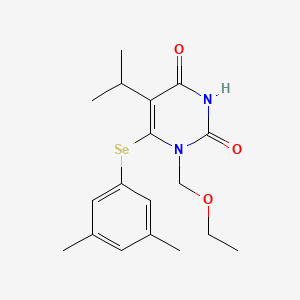
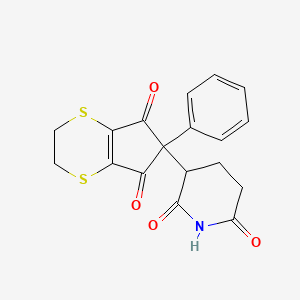
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

